molecular formula C13H16N4O3 B2740529 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea CAS No. 1234833-35-2

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea

Cat. No. B2740529
CAS RN: 1234833-35-2
M. Wt: 276.296
InChI Key: YZVNOWCMMPLJAX-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea, also known as MOBU, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. MOBU is a urea derivative that contains both a benzyl and an oxadiazole group, which makes it a versatile compound with unique properties.

Scientific Research Applications

Synthesis and Analytical Applications

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea and its derivatives have been synthesized for various analytical purposes, including as an internal standard for LC–MS analysis. The stable deuterium-labeled version of this compound has been developed to facilitate drug absorption, distribution, and other pharmacokinetics studies due to its high chemical and isotope purity (Liang et al., 2020).

Radiolabeling for Imaging Studies

This compound has also been radiolabeled with carbon-11 to create a highly selective inhibitor of glycogen synthase kinase-3beta (GSK-3beta), intended for cerebral positron emission tomography (PET) studies. However, its poor brain penetration limits its use in studying GSK-3beta in cerebral PET studies, indicating a need for further modification to enhance its utility in imaging applications (Vasdev et al., 2005).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-9-16-12(20-17-9)8-15-13(18)14-7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVNOWCMMPLJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea

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